Product packaging for alpha-D-Ribofuranose(Cat. No.:CAS No. 126872-16-0)

alpha-D-Ribofuranose

Cat. No.: B154505
CAS No.: 126872-16-0
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-AIHAYLRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

α-D-Ribofuranose is a five-membered cyclic hemiacetal form of D-ribose, a pentose sugar critical in biological systems. It exists as one of two enantiomers (α and β anomers) of D-ribofuranose, differing in the configuration of the hydroxyl group at the anomeric carbon (C1) . This compound is a key component of RNA, coenzymes (e.g., ATP, NADH), and signaling molecules like cyclic AMP. Derivatives of α-D-ribofuranose are widely used in synthesizing nucleoside analogues with therapeutic applications, such as antiviral and anticancer agents . Its role in modulating oxidative stress, immunity, and gut microbiome functions further underscores its biological significance .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B154505 alpha-D-Ribofuranose CAS No. 126872-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-AIHAYLRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32445-75-3
Record name alpha-D-Ribofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032445753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-D-Ribofuranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5AZ534G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

β-D-Ribofuranose

Structural Differences :

  • The α and β anomers differ in the stereochemistry at C1. In α-D-ribofuranose, the hydroxyl group at C1 is axial (trans to the CH₂OH group at C4), while in β-D-ribofuranose, it is equatorial .

Physicochemical Properties :

  • β-D-Ribofuranose derivatives, such as β-D-ribofuranose 1,2,3,5-tetraacetate (CAS 13035-61-5), exhibit higher molecular weight (318.278 g/mol) and lipophilicity compared to the parent sugar due to acetyl groups .

α-D-Arabinofuranose

Structural Differences :

  • Arabinose is a C2 epimer of ribose. In α-D-arabinofuranose, the hydroxyl group at C2 is in the opposite configuration, altering hydrogen bonding and enzyme recognition .

Functional Implications :

  • Fluorinated derivatives, such as 2-deoxy-2-fluoro-α-D-arabinofuranose 1,3,5-tribenzoate (CAS 43225-70-3), are used to study enzyme mechanisms or as metabolic inhibitors .
Property α-D-Ribofuranose α-D-Arabinofuranose Reference
C2 Configuration OH group equatorial OH group axial (epimer)
Example Derivative 5-Phosphate (CAS 34980-65-9) 1,3,5-Tribenzoate (CAS 43225-70-3)
Molecular Formula C₅H₁₀O₅ (parent) C₂₈H₂₄O₉ (tribenzoate)

Methyl β-D-Ribofuranoside

Structural Differences :

  • The anomeric hydroxyl group is replaced by a methoxy group, forming a stable glycoside (CAS 7473-45-2) .

Phosphorylated Derivatives

α-D-Ribofuranose 5-Phosphate (CAS 34980-65-9):

  • Critical in the pentose phosphate pathway and nucleotide biosynthesis. The phosphate group at C5 enhances water solubility and enzymatic recognition .

5-Phosphoribosyl 1-Pyrophosphate (PRPP, CAS 7540-64-9) :

  • A high-energy molecule involved in purine and pyrimidine synthesis. The pyrophosphate group enables transfer of ribose-phosphate to nitrogenous bases .
Property α-D-Ribofuranose 5-Phosphate PRPP Reference
Functional Group Monophosphate at C5 Diphosphate at C1
Molecular Formula C₅H₁₁O₈P C₅H₁₃O₁₄P₂⁻³
Biological Role Pentose phosphate pathway Nucleotide synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-Ribofuranose
Reactant of Route 2
alpha-D-Ribofuranose

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